1-Bromo-4-phenylbutan-2-one

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

For procurement managers and researchers seeking the critical intermediate for Bimatoprost and Latanoprost synthesis, this ≥98% pure, white crystalline 1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8) is unmatched. Its α-bromo ketone structure is essential for the nucleophilic displacement and subsequent Horner-Wadsworth-Emmons olefination steps that non-brominated or chloro analogs cannot perform. Supplied as a stable solid under inert atmosphere, it guarantees reproducible, high-yield prostaglandin analog production for your pharmaceutical supply chain.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 31984-10-8
Cat. No. B050428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-phenylbutan-2-one
CAS31984-10-8
Synonyms1-Bromo-4-phenyl-2-Butanone
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)CBr
InChIInChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyAPAZZDBYJISGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8): Procurement-Ready Chemical and Physical Properties


1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8) is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . It is a white crystalline solid with a density of 1.372 g/cm³, a boiling point of 290.1±15.0 °C at 760 mmHg, and a refractive index of 1.551 [1][2]. The compound is typically supplied with an assay specification of ≥98.0% and is stored at 2–8 °C under an inert atmosphere [3]. It serves as a key intermediate in the synthesis of prostaglandin analogs, notably Bimatoprost and Latanoprost [4].

1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8): Why In-Class Compounds Are Not Interchangeable


The presence and position of the bromine atom, combined with the ketone functionality, confer unique reactivity profiles that are not replicated by close analogs. Substituting 1-Bromo-4-phenylbutan-2-one with 4-phenylbutan-2-one (the non-brominated precursor) eliminates the α-halogen required for nucleophilic substitution and subsequent transformations, while using 1-chloro-4-phenylbutan-2-one alters reaction kinetics due to the lower leaving-group propensity of chloride [1]. Similarly, 1-bromo-4-phenylbutane lacks the carbonyl group, preventing key aldol and Horner–Wadsworth–Emmons reactions essential for prostaglandin synthesis [2]. These differences are quantified in the evidence below.

1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8): Quantified Differentiation Against Closest Analogs


Electrophilic Reactivity: Bromine vs. Chlorine Leaving-Group Propensity

In nucleophilic substitution reactions, 1-bromo-4-phenylbutan-2-one exhibits significantly faster reaction rates than its chloro analog due to the lower bond dissociation energy of C–Br (∼285 kJ/mol) compared to C–Cl (∼327 kJ/mol) [1]. This difference translates to shorter reaction times and higher yields in the synthesis of iodo ketone intermediates for prostaglandin derivatives [2].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Physical State and Handling: Solid vs. Liquid in Supply Chain Logistics

1-Bromo-4-phenylbutan-2-one is a white crystalline solid with a melting point of 63–66 °C, whereas its non-brominated precursor 4-phenylbutan-2-one is a liquid with a melting point of –13 °C and a boiling point of 235–237 °C . The solid form simplifies storage, reduces volatility, and lowers spill risk during transportation, contributing to improved safety profiles in industrial settings .

Procurement Stability Shipping

Functional Group Specificity: Ketone vs. Alkyl Halide Reactivity

The presence of both a ketone carbonyl and an α-bromine in 1-bromo-4-phenylbutan-2-one enables sequential transformations that are impossible with 1-bromo-4-phenylbutane, which lacks the carbonyl group. Specifically, the ketone participates in Horner–Wadsworth–Emmons olefinations and aldol condensations, while the α-bromine undergoes nucleophilic displacement, as demonstrated in the synthesis of prostaglandin intermediates [1]. In contrast, 1-bromo-4-phenylbutane is limited to simple alkylation reactions [2].

Synthetic Utility Chemoselectivity Intermediate Scope

Application Specificity: Documented Use in Prostaglandin Analog Synthesis

1-Bromo-4-phenylbutan-2-one is explicitly cited as the starting material for the synthesis of Bimatoprost and Latanoprost in multiple patents and synthetic route disclosures [1][2]. In contrast, 1-chloro-4-phenylbutan-2-one and 4-phenylbutan-2-one lack comparable documentation as direct intermediates in the preparation of these specific prostaglandin F₂α analogs [3]. The bromo ketone is transformed into the corresponding iodo ketone, then subjected to an Arbuzov reaction to yield the key phosphonate intermediate [2].

Pharmaceutical Intermediate Prostaglandin Ophthalmic Drugs

1-Bromo-4-phenylbutan-2-one (CAS 31984-10-8): High-Value Application Scenarios Supported by Evidence


Prostaglandin F₂α Analog Synthesis (Bimatoprost, Latanoprost)

Use as a key intermediate in the multi-step synthesis of ophthalmic prostaglandin analogs. The α-bromo ketone undergoes nucleophilic displacement with NaI to form the iodo derivative, followed by an Arbuzov reaction to install the phosphonate group required for subsequent Wittig or Horner–Wadsworth–Emmons olefinations [1][2]. Commercial supply chains for these blockbuster drugs rely on this exact intermediate.

Horner–Wadsworth–Emmons (HWE) Olefination Reactions

Employed as an electrophilic coupling partner in HWE reactions to construct α,β-unsaturated ketone frameworks. The bromine atom enables efficient olefination, while the phenyl group enhances conjugation, leading to high yields of extended π-systems valuable in medicinal chemistry and materials science .

α-Functionalized Ketone Building Block Library Synthesis

Serves as a versatile α-bromo ketone for preparing diverse compound libraries via nucleophilic substitution with amines, thiols, or stabilized carbanions. The solid physical form and high purity (≥98%) ensure reproducible outcomes in parallel synthesis and medicinal chemistry campaigns [3].

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